molecular formula C9H17NO3 B13543523 Isobutyryl-l-valine

Isobutyryl-l-valine

Cat. No.: B13543523
M. Wt: 187.24 g/mol
InChI Key: MNBMMCWNGWCVPX-ZETCQYMHSA-N
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Description

Isobutyryl-l-valine: is a derivative of the amino acid valine, which is one of the three branched-chain amino acids (BCAAs) along with leucine and isoleucine This compound is characterized by the presence of an isobutyryl group attached to the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyryl-l-valine typically involves the reaction of valine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Valine+Isobutyryl chlorideThis compound+HCl\text{Valine} + \text{Isobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} Valine+Isobutyryl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic synthesis or fermentation processes. These methods offer higher yields and greater specificity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isobutyryl-l-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the isobutyryl group to other functional groups.

    Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acylation reactions often involve reagents like acyl chlorides or anhydrides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry: Isobutyryl-l-valine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its role in metabolic pathways. It serves as a model compound to understand the metabolism of branched-chain amino acids and their derivatives.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of metabolic disorders related to BCAA metabolism. It is also investigated for its role in protein synthesis and muscle growth.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of isobutyryl-l-valine involves its incorporation into metabolic pathways where it undergoes enzymatic transformations. The compound is first converted to isobutyryl-CoA, which then participates in various biochemical reactions. The molecular targets and pathways involved include:

    Branched-Chain Amino Acid Metabolism: this compound is metabolized through pathways similar to those of valine, leading to the formation of intermediates like isobutyryl-CoA.

    Protein Synthesis: The compound can be incorporated into proteins, influencing their structure and function.

Comparison with Similar Compounds

    Valine: The parent amino acid from which isobutyryl-l-valine is derived.

    Leucine: Another branched-chain amino acid with similar metabolic pathways.

    Isoleucine: Shares structural similarities and metabolic pathways with valine and leucine.

Uniqueness: this compound is unique due to the presence of the isobutyryl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not observed with the parent amino acid valine.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-methylpropanoylamino)butanoic acid

InChI

InChI=1S/C9H17NO3/c1-5(2)7(9(12)13)10-8(11)6(3)4/h5-7H,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

MNBMMCWNGWCVPX-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)C

Origin of Product

United States

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